

Application Notes and Protocols for IMM-02 in Cell Culture

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Compound of Interest

Compound Name: *imm-02*

Cat. No.: *B608081*

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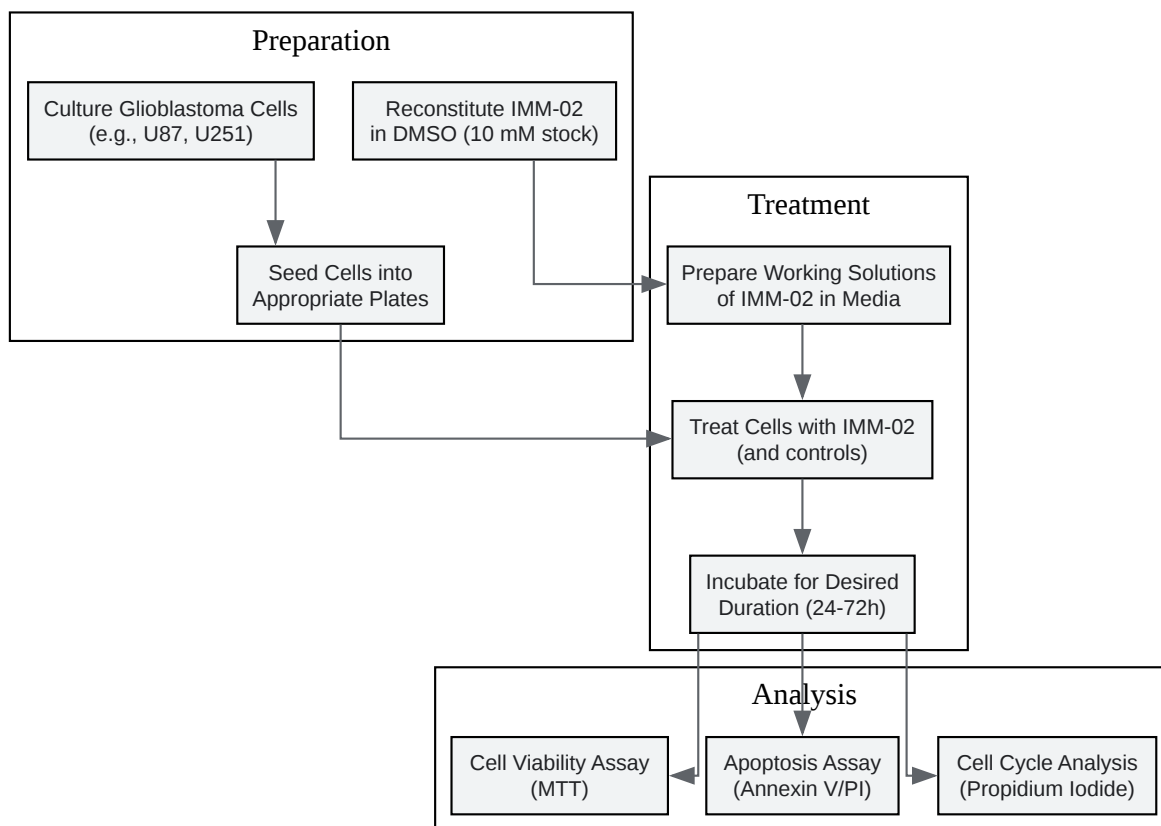
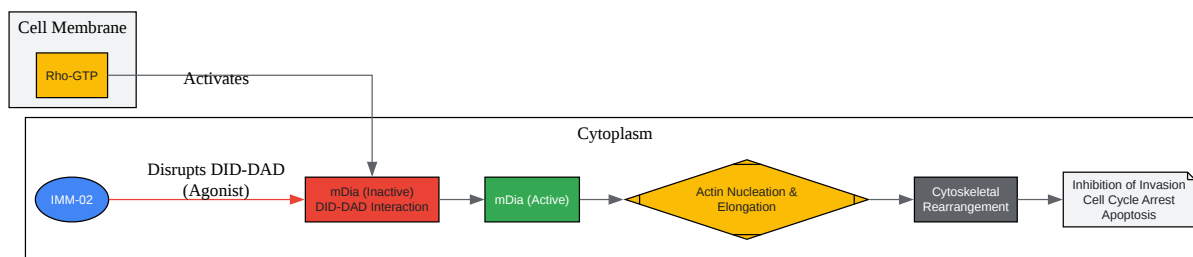
Introduction

IMM-02 is a potent small molecule agonist of the mammalian Diaphanous-related (mDia) formins. It functions by disrupting the autoinhibitory interaction between the Diaphanous-inhibitory domain (DID) and the Diaphanous-autoregulatory domain (DAD), leading to the activation of mDia.[1] This activation has significant downstream effects on the cytoskeleton, primarily by promoting actin polymerization and microtubule stabilization.[1] In cancer cell lines, particularly glioblastoma, **IMM-02** has demonstrated profound effects on cell migration, invasion, cell cycle progression, and apoptosis, making it a valuable tool for cancer research and drug development.[2][3]

These application notes provide detailed protocols for utilizing **IMM-02** in cell culture to study its effects on cell viability, apoptosis, and cell cycle distribution, with a focus on glioblastoma cell lines.

Mechanism of Action

IMM-02 activates mDia formins, which are key effectors of Rho GTPases. Activated mDia proteins nucleate and elongate unbranched actin filaments, leading to significant alterations in the actin cytoskeleton. This process is crucial for various cellular functions, including cell motility, adhesion, and cytokinesis. By activating mDia, **IMM-02** can induce cytoskeletal rearrangements that inhibit the invasive phenotype of cancer cells.[2][3]



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References

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